molecular formula C17H14ClN3O4S2 B11995348 Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- CAS No. 58590-35-5

Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-

Cat. No.: B11995348
CAS No.: 58590-35-5
M. Wt: 423.9 g/mol
InChI Key: QEMRCLGXBPTDTQ-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a thiazolylamino group, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenol, 2-aminothiazole, and sulfonyl chloride derivatives. These intermediates are then subjected to coupling reactions, amide bond formation, and other specific reaction conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-(4-chlorophenoxy)-N-(4-aminophenyl)-: Lacks the thiazolylamino and sulfonyl groups.

    Acetamide, 2-(4-bromophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)-: Contains a bromophenoxy group instead of a chlorophenoxy group.

    Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-imidazolylamino)sulfonyl)phenyl)-: Contains an imidazolylamino group instead of a thiazolylamino group.

Uniqueness

The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(4-((2-thiazolylamino)sulfonyl)phenyl)- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

58590-35-5

Molecular Formula

C17H14ClN3O4S2

Molecular Weight

423.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H14ClN3O4S2/c18-12-1-5-14(6-2-12)25-11-16(22)20-13-3-7-15(8-4-13)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22)

InChI Key

QEMRCLGXBPTDTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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